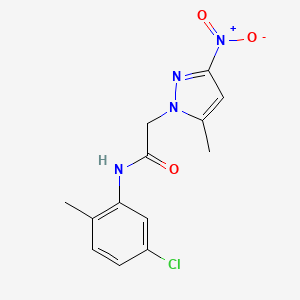![molecular formula C20H20F2N2O2 B6075171 3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is commonly referred to as FPBM. The compound is a benzamide derivative that has a fluorine atom attached to the benzene ring and a piperidine ring attached to the amide group.
科学研究应用
3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide has been extensively studied for its potential applications in various fields. The compound has been found to have significant antitumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. Additionally, the compound has been studied for its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's disease.
作用机制
The exact mechanism of action of 3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide is not fully understood. However, it is believed that the compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. The compound is also believed to bind to specific receptors in the brain, which may be involved in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide has been found to have several biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have significant binding affinity to specific receptors in the brain, which may be involved in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide in lab experiments is its potent antitumor activity. The compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer treatment. Another advantage is the compound's potential use as a radiotracer in PET imaging. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
未来方向
There are several future directions for the study of 3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide. One direction is the further investigation of the compound's potential use in cancer treatment. This may involve the development of more efficient synthesis methods and the study of the compound's mechanism of action. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases, which may involve the identification of specific receptors and pathways involved in the compound's activity. Additionally, the compound's potential use as a radiotracer in PET imaging may be further investigated, which may involve the development of new imaging techniques and the study of the compound's pharmacokinetics.
合成方法
The synthesis of 3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide involves several steps. The first step is the reaction of 3-fluorobenzoyl chloride with piperidine to form 1-(3-fluorobenzoyl)-4-piperidinone. The second step involves the reaction of 1-(3-fluorobenzoyl)-4-piperidinone with benzylamine to form N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide. The final step involves the introduction of a fluorine atom to the benzene ring using a fluorinating agent such as N-fluorobenzenesulfonimide.
属性
IUPAC Name |
3-fluoro-N-[[1-(3-fluorobenzoyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c21-17-5-1-3-15(11-17)19(25)23-13-14-7-9-24(10-8-14)20(26)16-4-2-6-18(22)12-16/h1-6,11-12,14H,7-10,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNCIMALDGHTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-benzyl-1-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075091.png)

![1-(tetrahydro-2H-thiopyran-4-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6075107.png)

![2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6075130.png)
![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)
![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)

![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(1,4-dioxan-2-ylmethyl)acetamide](/img/structure/B6075179.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)

![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)